Product packaging for Sulindac-d6 Methyl Ester(Cat. No.:)

Sulindac-d6 Methyl Ester

Cat. No.: B1160912
M. Wt: 376.47
Attention: For research use only. Not for human or veterinary use.
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Description

Sulindac-d6 Methyl Ester is a deuterated derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug . This compound is specifically designed for use as an internal standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, where it enables the precise quantification of non-labeled Sulindac and its metabolites in complex biological samples . The incorporation of six deuterium atoms provides a distinct mass difference that is crucial for accurate mass spectrometric analysis. Sulindac itself is a well-established prodrug that undergoes reversible reduction to its active sulfide metabolite and irreversible oxidation to a sulfone metabolite . Researchers utilize this compound to study these metabolic pathways, aiding in drug development and pharmacokinetic research. Recent scientific investigations have also explored novel derivatives of Sulindac, including its sulfoximines and hydrazide derivatives, for their potential antioxidant and antitumor activities, highlighting the ongoing research interest in this chemical class . This compound is intended for research applications only, including use as an analytical standard and in the development of pharmaceuticals .

Properties

Molecular Formula

C₂₁H₁₃D₆FO₃S

Molecular Weight

376.47

Synonyms

(1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic Acid Methyl Ester

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Sulindac Methyl Ester and Its Deuterated Analogues

Established Synthetic Pathways for Sulindac (B1681787) Methyl Ester Precursors

The synthesis of Sulindac Methyl Ester and its deuterated analogues hinges on the availability of appropriately functionalized precursors. The established synthetic routes to the core indene (B144670) structure of Sulindac provide the foundation for subsequent esterification and isotopic labeling.

Esterification Reactions of Sulindac

The conversion of Sulindac to its corresponding methyl ester is a straightforward and well-documented chemical transformation. The most common method involves the acid-catalyzed esterification of the carboxylic acid group of Sulindac. This is typically achieved by refluxing Sulindac in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid or boron trifluoride methanol complex (BF₃·CH₃OH). mdpi.com This reaction proceeds with high efficiency, yielding Sulindac Methyl Ester. mdpi.com

Table 1: Esterification of Sulindac

Reactant Reagent Solvent Conditions Product
Sulindac Concentrated H₂SO₄ Methanol Reflux Sulindac Methyl Ester

Precursor Modifications for Deuterium (B1214612) Incorporation

The synthesis of Sulindac-d6 Methyl Ester necessitates the introduction of six deuterium atoms. Based on the structure of Sulindac, the most logical positions for this hexadeuteration are the two methyl groups: the C2-methyl group on the indene ring and the methyl group of the methylsulfinyl moiety. To achieve this, precursors containing trideuteromethyl groups (-CD₃) are required.

The synthesis of the indene core of Sulindac typically starts from p-fluorobenzyl chloride and diethyl methylmalonate. wikipedia.org For the synthesis of the d3-indene precursor, diethyl (methyl-d3)-malonate would be required. Similarly, the synthesis of the methylsulfinylphenyl side chain involves the condensation with p-methylthiobenzaldehyde. wikipedia.org Therefore, a deuterated version, p-(methyl-d3-thio)benzaldehyde, would be a key precursor for introducing the second -CD₃ group.

Deuterium Labeling Strategies for this compound Synthesis

The specific placement of deuterium atoms in this compound requires regioselective deuteration strategies. This involves the use of deuterated reagents at specific steps of the synthesis.

Specific Isotopic Incorporation Techniques

The introduction of the trideuteromethyl group at the C2 position of the indene ring can be achieved by utilizing a deuterated starting material, such as (methyl-d3)-malonic acid diethyl ester, in the initial steps of the Sulindac synthesis.

For the methylsulfinyl group, a common precursor is p-methylthiobenzaldehyde. The synthesis of its deuterated analog, p-(methyl-d3-thio)benzaldehyde, can be accomplished by reacting p-mercaptobenzaldehyde with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD₃I).

Regioselective Deuteration Approaches

A plausible synthetic route for Sulindac-d6 would involve a multi-step process starting from deuterated precursors. The key steps would be:

Synthesis of the d3-indene core: Condensation of p-fluorobenzyl chloride with diethyl (methyl-d3)-malonate, followed by hydrolysis, decarboxylation, and cyclization to form 5-fluoro-2-(methyl-d3)-indanone.

Introduction of the acetic acid side chain: A Reformatsky or similar reaction with an appropriate haloacetate would yield the indene-3-acetic acid precursor.

Synthesis of the d3-side chain: Preparation of p-(methyl-d3-thio)benzaldehyde from p-mercaptobenzaldehyde and a CD₃ source.

Condensation: Reaction of the d3-indene acetic acid precursor with p-(methyl-d3-thio)benzaldehyde to form the d6-sulfide precursor of Sulindac.

Oxidation: Oxidation of the sulfide (B99878) to the sulfoxide (B87167) to yield Sulindac-d6.

Esterification: Finally, esterification of Sulindac-d6 as described in section 2.1.1 would produce this compound.

Derivatization from this compound for Novel Compound Synthesis

This compound can serve as a starting material for the synthesis of novel deuterated compounds with potentially altered biological activities or metabolic fates. The methyl ester group and the sulfoxide group are the primary sites for derivatization.

One common derivatization involves the conversion of the methyl ester to an acetohydrazide. This is achieved by refluxing this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol. nih.gov The resulting Sulindac-d6 acetohydrazide can then be further reacted with a variety of substituted benzaldehydes to generate a library of N'-benzylidene acetohydrazide derivatives. nih.gov

Another point of modification is the sulfoxide moiety. The sulfoxide in Sulindac Methyl Ester can be converted to a sulfoximine (B86345). For instance, reacting Sulindac Methyl Ester with (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate (B1207046) in methanol leads to the formation of Sulindac Methyl Ester sulfoximine. mdpi.com This transformation introduces a new functional group, offering possibilities for further chemical modifications and exploration of structure-activity relationships.

Table 2: Derivatization Reactions of Sulindac Methyl Ester

Starting Material Reagents Product
Sulindac Methyl Ester Hydrazine hydrate Sulindac acetohydrazide
Sulindac acetohydrazide Substituted benzaldehydes N'-benzylidene acetohydrazide derivatives

Synthesis of Labeled Sulindac Analogues

The synthesis of this compound involves the introduction of two trideuteromethyl (-CD₃) groups into the Sulindac Methyl Ester structure. This can be conceptually approached through two primary modifications: deuteration of the methylsulfinyl group and deuteration of the carboxylic acid moiety via esterification.

A plausible synthetic route begins with a deuterated precursor, p-(methyl-d3-thio)benzaldehyde. This precursor would be used in a multi-step synthesis, analogous to established methods for creating the sulindac scaffold, to produce Sulindac-d3. The final step involves the esterification of the carboxylic acid group of Sulindac-d3. This is achieved by reacting Sulindac-d3 with deuterated methanol (Methanol-d4 or CD₃OD) in the presence of an acid catalyst, such as boron trifluoride methanol complex (BF₃·CH₃OH), to yield the target compound, this compound. The reaction is typically heated to ensure completion.

Table 1: Proposed Synthesis of this compound

Step Reactants Reagents/Conditions Product
1 Sulindac-d3 Methanol-d4 (CD₃OD), BF₃·CH₃OH This compound

This method ensures the specific incorporation of deuterium at two distinct methyl positions, resulting in the desired this compound.

Creation of Sulfoximine Derivatives from Labeled Methyl Ester

The sulfoxide group of this compound can be chemically transformed into a sulfoximine. This transformation introduces a nitrogen atom to the sulfur center, creating a new functional group with altered chemical and electronic properties. The synthesis of the corresponding sulfoximine derivative has been demonstrated on the non-labeled Sulindac Methyl Ester and is directly applicable to its deuterated analogue. mdpi.com

The reaction involves treating this compound with an oxidizing agent and a nitrogen source in a suitable solvent. mdpi.com A common and effective method utilizes (diacetoxyiodo)benzene as the oxidant and ammonium carbamate as the source of the "NH" moiety. mdpi.com The reaction proceeds efficiently in methanol at room temperature. mdpi.com

Table 2: Synthesis of this compound Sulfoximine

Reactant Reagents Solvent Time Temperature Product

This reaction provides a straightforward and high-yielding pathway to novel sulfoximine derivatives of labeled sulindac compounds, which can be used for further biological and chemical studies. mdpi.comresearchgate.net

Formation of Other Structurally Modified Labeled Entities

The methyl ester functionality of this compound serves as a versatile handle for further structural modifications. One notable transformation is its conversion into an acetohydrazide, which can then be used as a building block for a variety of derivatives. nih.gov

The synthesis of the labeled acetohydrazide is achieved by refluxing this compound with hydrazine hydrate in a solvent such as methanol. nih.gov The resulting 2-[5-Fluoro-1-{[4-(methyl-d3-sulfinyl)phenyl]methylidene}-2-methyl-1H-inden-3-yl]acetohydrazide-d3 can then undergo condensation reactions with a wide range of substituted benzaldehydes. This reaction, typically catalyzed by a small amount of glacial acetic acid in ethanol, yields a series of N'-(substituted benzylidene)acetohydrazide derivatives (Schiff bases). nih.gov

This synthetic strategy allows for the creation of a library of structurally diverse, isotopically labeled sulindac analogues, enabling the exploration of structure-activity relationships. nih.govnih.gov

Advanced Purification and Isolation Methodologies for Labeled Compounds

The purity of isotopically labeled compounds is paramount for their use in analytical and research applications. Advanced purification and isolation techniques are therefore essential following synthesis.

Chromatographic Techniques for Purity Enhancement

Chromatography is the cornerstone of purification for compounds like this compound and its derivatives.

Silica (B1680970) Gel Column Chromatography: This is a standard and effective method for the initial purification of the crude product. For the non-labeled Sulindac Methyl Ester, purification is successfully achieved using silica gel column chromatography with diethyl ether as the eluent. mdpi.com This technique separates the desired product from unreacted starting materials and by-products based on differences in polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reverse-phase HPLC (RP-HPLC), using a C18 column with gradients of aqueous solvents (like water with 0.1% trifluoroacetic acid) and organic solvents (like acetonitrile), is particularly effective for purifying organic molecules. nih.gov This technique offers high resolution and is capable of separating closely related impurities. nih.gov The purity of the collected fractions can be readily assessed by analytical HPLC. nih.gov

Analytical Characterization of Synthesized Labeled Compounds

Following purification, the identity and isotopic incorporation of this compound must be unequivocally confirmed through various analytical techniques.

Mass Spectrometry (MS): This is the primary technique to confirm the mass of the synthesized compound and the extent of deuteration. The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) that is 6 atomic mass units higher than its non-labeled counterpart, confirming the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides crucial structural information. For this compound, the characteristic singlets for the methylsulfinyl protons (-SOCH₃) and the ester methyl protons (-COOCH₃) would be absent, providing direct evidence of successful deuteration at these positions. The remaining proton signals corresponding to the indenyl and aromatic rings would be consistent with the parent structure.

¹³C NMR: The carbon-13 NMR spectrum would show all the expected carbon signals. However, the signals for the two deuterated methyl carbons (-CD₃) would appear as multiplets (typically a septet) due to one-bond carbon-deuterium (¹³C-¹D) coupling. These signals would also have a significantly lower intensity compared to the protonated carbons. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. The spectrum would show characteristic C-D stretching vibrations, which appear at lower frequencies (around 2000-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). Key absorptions for the carbonyl group (C=O) of the ester (around 1730 cm⁻¹) and the sulfoxide group (S=O) (around 1050 cm⁻¹) would also be present. nih.gov

Table 3: Summary of Analytical Characterization for this compound

Technique Expected Observation
Mass Spectrometry Molecular ion peak shifted by +6 amu compared to the unlabeled compound.
¹H NMR Absence of singlets corresponding to -SOCH₃ and -COOCH₃ protons.
¹³C NMR Appearance of multiplets with reduced intensity for the two -CD₃ carbons.

| IR Spectroscopy | Presence of C-D stretching bands (approx. 2000-2250 cm⁻¹) and characteristic C=O and S=O bands. |

An extensive search for scientific literature and analytical methodologies concerning "this compound" has been conducted. The objective was to gather detailed, research-backed information to construct an article focusing on its specific applications in advanced analytical and bioanalytical chemistry, as per the provided outline.

Despite a thorough review of available scientific databases and publications, no specific data or research findings were found for "this compound" within the context of the requested applications. The search did not yield any articles or studies detailing its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), its application in the calibration and quantification in complex biological matrices, or its role in the development and validation of LC-MS/MS, GC-MS, or HILIC-MS/MS assays.

While information exists for the parent compound, Sulindac, and its primary metabolites, as well as general methodologies for using deuterated internal standards in analytical chemistry, there is a conspicuous absence of literature pertaining specifically to the this compound derivative.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on "this compound." To do so would require fabricating information, which would compromise the integrity and factual basis of the content.

Applications in Advanced Analytical Chemistry and Bioanalytical Methodologies

System Performance Monitoring and Quality Control in Analytical Research

Stable isotope-labeled (SIL) internal standards are fundamental to ensuring the quality, accuracy, and reproducibility of data in modern analytical research, particularly in studies employing mass spectrometry (MS). Sulindac-d6 Methyl Ester, as a deuterated analogue of Sulindac (B1681787) Methyl Ester, is designed for such applications. Its utility lies in its chemical and physical similarity to the unlabeled analyte of interest, while its mass difference, due to the incorporation of six deuterium (B1214612) atoms, allows it to be distinguished by a mass spectrometer. pharmaffiliates.com In the context of system performance and quality control, a SIL internal standard serves as a constant reference point throughout the analytical process, from sample preparation to final detection. uci.edu This allows for the identification and correction of variations that could otherwise compromise the integrity of the results.

Consistent performance of the mass spectrometer is critical for reliable quantitation. A SIL compound like this compound can be utilized to monitor key instrument parameters over the course of an analytical batch. By continuously or periodically infusing a solution of the standard into the mass spectrometer, analysts can track signal stability, mass accuracy, and sensitivity.

A consistent response for the internal standard indicates that the instrument's electrospray ionization (ESI) source and mass analyzer are functioning optimally. Any significant drift or fluctuation in the this compound signal could signal issues such as ion source contamination, detector fatigue, or instability in solvent delivery, prompting the analyst to pause the run and perform maintenance. This proactive monitoring ensures that the quantitative data for the target analyte is acquired under stable and consistent instrument conditions.

Hypothetical Data: Monitoring MS Performance with a SIL Standard The following interactive table illustrates how key performance indicators for a mass spectrometer could be tracked during an analytical run using a constant concentration of this compound.

Timepoint (Hours)Expected Mass (m/z)Observed Mass (m/z)Mass Accuracy (ppm)Signal Intensity (Counts)
0369.15369.15020.541,520,000
2369.15369.15051.351,495,000
4369.15369.1499-0.271,550,000
6369.15369.1495-1.351,480,000
8369.15369.15102.711,510,000

This data is for illustrative purposes only.

One of the most critical roles of a SIL internal standard like this compound is in the evaluation and correction for analytical recovery and precision. europa.eu In bioanalytical methods, which often involve complex biological matrices like plasma or urine, the efficiency of extracting the target analyte can vary from sample to sample. This variability can arise from differences in matrix composition, protein binding, or minor inconsistencies in the execution of the extraction protocol.

To mitigate this, a known amount of this compound is added to every sample, standard, and quality control (QC) sample at the very beginning of the sample preparation process. europa.eu Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the extraction process in the same way. Any loss of the target analyte during extraction will be mirrored by a proportional loss of the internal standard.

When the sample is analyzed, the instrument measures the response (e.g., peak area) of both the analyte and the internal standard. The final concentration is calculated based on the ratio of the analyte response to the internal standard response. This ratio normalization effectively cancels out variability introduced during sample preparation and injection, thereby improving the accuracy and precision of the measurement. Regulatory guidelines for bioanalytical method validation specify acceptance criteria for accuracy and precision, which are rigorously assessed using this internal standard approach. europa.eufda.gov

Hypothetical Data: QC Sample Analysis for Method Precision and Recovery This interactive table demonstrates how an internal standard is used to assess the precision and accuracy of a method using Quality Control (QC) samples at low, medium, and high concentrations. The use of the response ratio corrects for variability.

QC LevelNominal Conc. (ng/mL)Analyte ResponseIS ResponseResponse Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Low QC 15.010,500980,0000.01075.15103.0
Low QC 25.09,800950,0000.01034.9699.2
Low QC 35.010,9001,050,0000.01045.00100.0
Mid QC 150.0112,0001,010,0000.110951.1102.2
Mid QC 250.0105,000990,0000.106148.897.6
Mid QC 350.0115,0001,080,0000.106549.098.0
High QC 1200.0410,000995,0000.4121198.599.3
High QC 2200.0440,0001,050,0000.4190201.9101.0
High QC 3200.0398,000960,0000.4146199.799.9

This data is for illustrative purposes only. The precision for each QC level, measured as the coefficient of variation (CV%), would be calculated from the 'Calculated Concentration' values.

Preclinical Investigations of Sulindac and Its Derivatives Utilizing Labeled Analogues

In Vitro Metabolic Fate Elucidation Using Deuterated Tracers

The in vitro metabolic profiling of a drug candidate is a critical early step in preclinical research. Utilizing deuterated tracers such as Sulindac-d6 Methyl Ester would offer a precise method to track the biotransformation of the parent compound and identify its metabolites.

Hepatic Microsomal Metabolism Studies

Hepatic microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubation of a test compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the simulation of phase I metabolic reactions.

In the case of sulindac (B1681787), studies with rat liver microsomes have demonstrated its oxidation to sulindac sulfone. nih.gov It is established that this oxidation is primarily catalyzed by the microsomal cytochrome P450 system. nih.gov A theoretical study using this compound in this system would involve incubating the deuterated compound with rat or human liver microsomes. The subsequent analysis, likely by liquid chromatography-mass spectrometry (LC-MS), would aim to detect and quantify the formation of deuterated sulindac sulfone and potentially other oxidative metabolites. The presence of the deuterium (B1214612) label (d6) would provide a distinct mass signature, facilitating the differentiation of the compound and its metabolites from endogenous matrix components.

Table 1: Hypothetical Metabolic Profile of this compound in Hepatic Microsomes

AnalyteExpected BiotransformationDetection Method
This compoundParent CompoundLC-MS/MS
Sulindac-d6 Sulfone Methyl EsterOxidationLC-MS/MS
Hydroxylated-Sulindac-d6 Methyl EsterOxidation (Hydroxylation)LC-MS/MS

Identification of Deuterated Metabolites in Cellular Systems (e.g., HepG2 cells, primary rat hepatocytes)

Cell-based systems, such as the human hepatoma cell line HepG2 and primary hepatocytes, offer a more complete metabolic picture as they contain a broader range of phase I and phase II enzymes compared to microsomes. nih.gov

Studies have been conducted on the metabolism of sulindac in HepG2 cells. nih.gov When investigating this compound, these cells would be incubated with the deuterated compound for a specified period. The cell lysates and culture medium would then be analyzed to identify and quantify the parent compound and its deuterated metabolites. This approach would allow for the characterization of both phase I (e.g., oxidation, reduction) and phase II (e.g., glucuronidation) metabolites. The use of a deuterated tracer would be instrumental in distinguishing drug-related metabolites from the complex cellular metabolome.

In Vivo Pharmacokinetic Profiling in Animal Models with Labeled Compounds

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system. The use of labeled compounds like this compound in these studies allows for the precise tracking of the drug's disposition.

Absorption, Distribution, and Elimination Studies in Preclinical Species

Following administration of this compound to a preclinical species such as rats, blood, urine, and feces would be collected at various time points. The analysis of these samples would provide key pharmacokinetic parameters. For sulindac, it is known to be well-absorbed orally and undergoes enterohepatic circulation. nih.gov

A study with the deuterated compound would allow for the determination of its absorption rate, bioavailability, volume of distribution, and clearance. The elimination pathways, whether through renal or fecal excretion, could be accurately quantified by measuring the amount of the deuterated parent compound and its metabolites in urine and feces.

Quantitative Analysis of Parent Compound and Metabolites in Animal Tissues

To understand the distribution of a drug within the body, tissue samples are collected from animal models at different times after administration of the labeled compound. For sulindac, metabolites have been detected in various tissues including the plasma, liver, skin, and brain of rats. nih.gov

A study with this compound would involve administering the compound to animals and then, at selected time points, collecting various tissues. The concentration of the deuterated parent drug and its key metabolites (deuterated sulfide (B99878) and sulfone) in these tissues would be quantified. This would provide valuable information on tissue penetration and potential sites of accumulation.

Table 2: Hypothetical Tissue Distribution of this compound and its Metabolites in Rats

TissueThis compound Concentration (ng/g)Sulindac-d6 Sulfide Methyl Ester Concentration (ng/g)Sulindac-d6 Sulfone Methyl Ester Concentration (ng/g)
PlasmaData not availableData not availableData not available
LiverData not availableData not availableData not available
KidneyData not availableData not availableData not available
BrainData not availableData not availableData not available

Mechanistic Pathway Elucidation in Preclinical Cellular Models

Labeled compounds are also valuable tools for elucidating the mechanism of action of a drug at a molecular level. While the primary anti-inflammatory mechanism of sulindac's active sulfide metabolite is the inhibition of cyclooxygenase (COX) enzymes, other mechanisms have been proposed for its various biological effects.

In a mechanistic study, this compound could be used to treat preclinical cellular models of disease. The deuterated label would allow for the precise tracking of the compound's interaction with cellular components, such as specific proteins or signaling pathways. For example, researchers could investigate whether the compound binds to specific receptors or enzymes, and how this interaction modulates downstream cellular events. The stable isotope label would be critical in distinguishing the exogenous drug from endogenous molecules in techniques such as mass spectrometry-based proteomics or metabolomics.

Future Research Directions and Emerging Applications

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds like Sulindac-d6 Methyl Ester relies on the continuous evolution of deuterium labeling technologies. Historically, simple hydrogen-deuterium exchange methods were common, but modern research demands more precise and efficient techniques for structurally complex molecules. Recent years have seen significant progress in this area, moving towards methods that offer high selectivity and functional group tolerance.

Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a prominent strategy for introducing deuterium. Methodologies utilizing transition-metal catalysts (e.g., palladium, ruthenium, iridium) enable the direct replacement of C-H bonds with C-D bonds at specific molecular positions, often late in a synthetic sequence. researchgate.net

Reductive Deuteration: A plethora of techniques for reductive and dehalogenative deuteration are now part of the standard labeling toolkit, allowing for the incorporation of deuterium atoms during the reduction of functional groups. researchgate.net

Photocatalysis and Electrocatalysis: Emerging methods using light or electricity to drive deuteration reactions offer novel pathways for labeling. For instance, electrocatalytic methods have been developed for the reductive deuteration of (hetero)arenes, which are common structural motifs in pharmaceuticals. researchgate.net

These advanced technologies are crucial for preparing complex labeled molecules, ensuring the isotopic label is placed in a stable position that does not interfere with the molecule's core biological activity but can be used to probe its metabolic fate.

Labeling Technology Description Relevance for Complex Molecules
Catalytic HIE Direct replacement of hydrogen with deuterium using metal catalysts.Allows for late-stage labeling of intricate drug molecules without complete resynthesis.
Reductive Deuteration Incorporation of deuterium during the reduction of functional groups (e.g., double bonds, carbonyls).Provides a versatile toolkit for introducing deuterium into various parts of a molecule.
Photocatalysis Uses light to initiate the labeling reaction, often under mild conditions.Offers alternative reaction pathways for sensitive substrates that may not tolerate traditional methods.
Electrocatalysis Employs an electric current to drive the deuteration process.Enables specific transformations, such as the deuterodefluorination of aromatic systems. researchgate.net

Integration of Labeled Analogues in Multi-Omics Research

Multi-omics research, which integrates data from genomics, proteomics, metabolomics, and other "-omics" fields, aims to provide a holistic view of biological systems. In this context, stable isotope-labeled compounds like this compound are indispensable tools, particularly in quantitative metabolomics and pharmacokinetic studies.

The primary application is its use as an internal standard for mass spectrometry (MS). researchgate.net When analyzing biological samples, the presence of a known quantity of this compound allows for the precise quantification of the unlabeled parent drug (Sulindac Methyl Ester) and its metabolites. Because the deuterated standard is chemically identical to the analyte but has a distinct mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss and analytical variability. scispace.com This ensures the high accuracy required to correlate metabolomic data with other omics datasets, for example, linking specific drug metabolism profiles to genetic markers or protein expression levels.

Furthermore, emerging techniques like Deuterium Metabolic Imaging (DMI) offer the potential to visualize the spatial distribution of deuterated compounds and their metabolites within tissues non-invasively. nih.gov Integrating DMI data with other omics information could provide unprecedented insight into how a drug is distributed and metabolized in different cellular microenvironments.

Potential for Elucidating Uncharacterized Metabolic Pathways

Deuterium labeling is a powerful strategy for studying drug metabolism. Sulindac (B1681787) is a prodrug that undergoes metabolic activation and deactivation; it is reduced to the pharmacologically active sulindac sulfide (B99878) and oxidized to the inactive sulindac sulfone. researchgate.netnih.gov The ester form, Sulindac Methyl Ester, adds another layer of metabolic complexity, as it must first be hydrolyzed to Sulindac to enter these pathways.

The use of this compound can help elucidate these pathways with greater clarity:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov If a C-H bond is broken in the rate-limiting step of a metabolic reaction, replacing hydrogen with deuterium can significantly slow down that reaction. scispace.comnih.gov By strategically placing the six deuterium atoms on the methyl group of the ester, researchers can investigate the specific esterase enzymes responsible for its hydrolysis. A slowed rate of hydrolysis would confirm that cleavage of a bond in this position is a critical step in its metabolism.

Metabolite Tracking: The stable mass difference of the d6-label allows for the unambiguous tracking of the drug and its downstream metabolites in complex biological matrices like plasma or tissue homogenates. This helps distinguish drug-derived molecules from the thousands of endogenous compounds, facilitating the discovery of novel or low-abundance metabolites that might otherwise be missed. This approach has been used to successfully delineate metabolic pathways for other drugs, where deuteration helped quantify the contribution of different metabolic routes. nih.gov

Novel Applications in Targeted Drug Delivery Research (Preclinical Concepts)

In the preclinical development of advanced drug delivery systems, such as nanoparticles, liposomes, or antibody-drug conjugates, understanding the stability, release, and biodistribution of the payload is critical. This compound can serve as a valuable research tool in this area.

Q & A

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying methyl ester content and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural integrity, particularly deuterium incorporation in the d6 isotopologue. Cross-referencing retention times and spectral data against non-deuterated standards ensures accuracy .

Q. What are the common byproducts in this compound synthesis, and how are they mitigated?

  • Methodological Answer : Byproducts include unreacted starting materials, residual acids, and sulfoxide derivatives (from oxidation). Liquid-liquid extraction with ether or hexane isolates the ester phase, while neutralization steps (e.g., NaHCO₃ washes) remove acidic impurities. Process optimization via iterative pH adjustments and solvent selection minimizes side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when varying reaction parameters?

  • Methodological Answer : Contradictions often arise from non-linear interactions between parameters (e.g., temperature-catalyst synergy). A Taguchi orthogonal array design (e.g., L9 matrix) reduces confounding variables by systematically testing parameter combinations. Analysis of variance (ANOVA) identifies statistically significant factors, while signal-to-noise (S/N) ratios prioritize parameters with the highest impact (e.g., catalyst concentration contributes >77% to yield variance) .

Q. What statistical approaches are recommended for optimizing this compound synthesis with limited experimental runs?

  • Methodological Answer : The Taguchi method employs fractional factorial designs (e.g., L9 arrays) to evaluate multiple parameters with minimal trials. For example, testing 4 parameters at 3 levels requires only 9 experiments instead of 81. S/N ratio analysis ("larger-the-better") identifies optimal conditions (e.g., 1.5 wt% KOH at 60°C), achieving yields >96% while reducing resource expenditure .

Q. How do deuterium isotope effects influence the reaction kinetics of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Deuterium substitution alters bond strength (C-D vs. C-H), potentially slowing reaction rates. Kinetic isotope effects (KIEs) are quantified by comparing rate constants (kH/kDk_H/k_D) under identical conditions. For esterification, KIEs >1 indicate rate-limiting steps involving hydrogen transfer (e.g., protonation during catalysis). Controlled studies using isotopically labeled reagents and in-situ FTIR monitoring are recommended .

Q. What strategies validate the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer : Reproducibility is ensured through strict adherence to standardized protocols (e.g., ISO guidelines) and inter-laboratory validation. Key steps include:
  • Detailed reporting of reaction conditions (e.g., stirring speed, humidity control).
  • Blind replication of experiments by independent teams.
  • Cross-validation using multiple analytical techniques (e.g., GC-MS, HPLC).
    Discrepancies are resolved via root-cause analysis (e.g., trace moisture in solvents) .

Methodological Tables

Q. Table 1. Key Parameters for this compound Synthesis

ParameterOptimal RangeImpact on Yield (%)
Catalyst concentration1.0–1.5 wt%77.5
Reaction temperature50–60°C12.8
Molar ratio (alcohol:substrate)6:16.2
Catalyst typeKOH3.5
Source: Adapted from Taguchi optimization studies

Q. Table 2. Analytical Techniques for Purity Assessment

TechniquePurposeDetection Limit
GC-MSQuantify methyl ester content0.1%
¹H/²H NMRConfirm deuterium incorporation99% isotopic purity
FTIRMonitor reaction progress5% residual substrate
Source: Experimental validation from transesterification studies

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